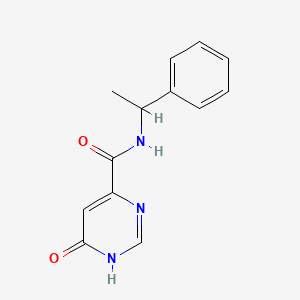

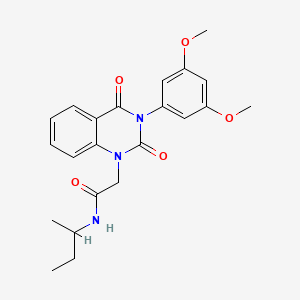

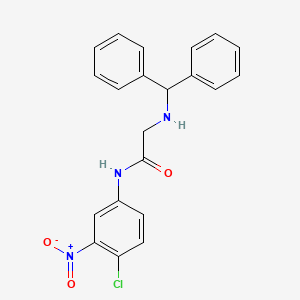

![molecular formula C16H14BrN5O2 B2440502 6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893367-26-5](/img/structure/B2440502.png)

6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole derivatives, such as the one you mentioned, are important in various fields, including medicinal chemistry and material science . They are key components of functional molecules used in a variety of applications . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones, which are similar to your compound, has been reported . This process involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Physical and Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of complex imidazoles and purines is a foundational aspect of research involving "6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione". For example, Alves, Proença, and Booth (1994) described a method for preparing disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs. This process involves base-catalyzed cyclization and can lead to compounds with potential applications in medicinal chemistry and drug development (Alves, Proença, & Booth, 1994).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds exhibited promising antimicrobial activities, demonstrating the potential of derivatives of "this compound" in developing new antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).

Quantum-Mechanical Modeling

The study by Hęclik et al. (2017) on the spectral characterization and quantum-mechanical modeling of esters with the imidazo[1,5-c]quinazoline-3,5-dione ring provides insights into the structural and electronic properties of such compounds. Through DFT methods, the research offers a deeper understanding of the conformers' stability and reactivity, which is essential for designing molecules with specific functions and activities (Hęclik et al., 2017).

Novel Ring Systems

Kaji and Kawase (1976) described the synthesis of derivatives in the novel ring system, imidazo[4, 5-e-as]-triazine (6-azapurine), demonstrating the versatility of the core structure in generating new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kaji & Kawase, 1976).

Hepatoprotective Activity

Ram et al. (2002) outlined a novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones, demonstrating the chemical versatility of compounds related to "this compound". Some of these compounds were screened for hepatoprotective activity, indicating their potential therapeutic applications (Ram et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds structurally similar to the compound , are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Imidazo[1,2-a]pyridines and their derivatives have been known to undergo radical reactions for direct functionalization . This could suggest that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Imidazo[1,2-a]pyridines and related compounds have been associated with various biochemical pathways due to their diverse chemical reactivity .

Result of Action

Compounds with similar structures have shown moderate antibacterial activity against various bacterial strains , suggesting potential biological activity for this compound.

Action Environment

The synthesis of similar compounds has been reported to involve environmentally friendly approaches , suggesting that the compound’s synthesis and action might be influenced by environmental conditions.

Propiedades

IUPAC Name |

6-(3-bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARGASLEACTSDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Br)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

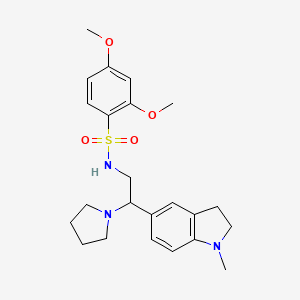

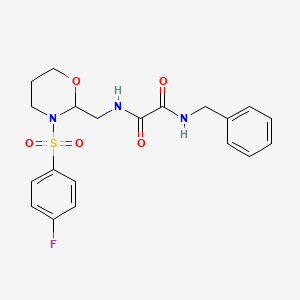

![5-Ethyl-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2440419.png)

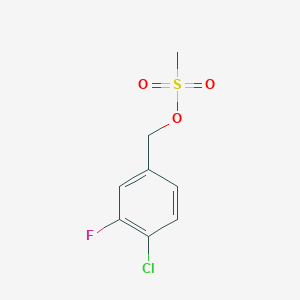

![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

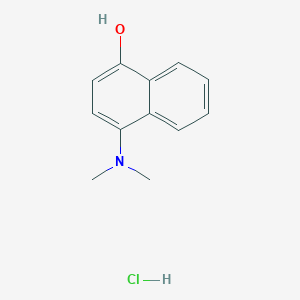

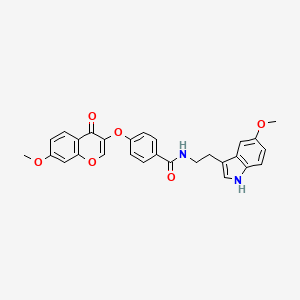

![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2440424.png)

![2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2,4,6-trien-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2440435.png)

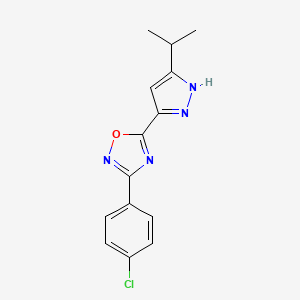

![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)